Standard L-carnitine forms often lack the solubility or pharmacokinetic profile needed for specific in vivo and liquid formulation work. Carnitine Chloride (CAS 461-05-2) directly solves this with distinct physicochemical advantages.
- **High Aqueous Solubility:** ≥100 mg/mL - ideal for concentrated cell culture stocks without osmotic stress or precipitation.
- **PK Profile:** Achieves Cmax 84.7 µmol/L and t1/2 60.3h for sustained systemic carnitine load.
- **Formulation Fit:** Preferred for oral solutions, syrups, and injectables; bypasses hygroscopicity issues.
- **Racemic Control:** DL-form serves as a cost-effective control or starting material for synthesis.
Molecular FormulaC7H16NO3.Cl C7H16ClNO3
Molecular Weight197.66 g/mol
CAS No.461-05-2
Cat. No.B196141
⚠ Attention: For research use only. Not for human or veterinary use.
Carnitine Chloride (CAS 461-05-2), also known as DL-Carnitine hydrochloride, is a racemic mixture of the quaternary ammonium stereoisomers L-carnitine and D-carnitine. Its molecular formula is C7H16ClNO3 with a molecular weight of 197.66 g/mol [1]. As a chloride salt, it appears as a white to almost white crystalline powder, with a melting point range of 197-199 °C and a pH of 1.8-2.5 (100 g/L in H₂O). A critical physicochemical characteristic for handling and storage is its high hygroscopicity, requiring storage below +30°C in a dry environment to prevent deliquescence [1].
High aqueous solubility
Supports preparation of concentrated stock solutions for cell-based assays and liquid formulation research without precipitation concerns.
Racemic DL mixture
Contains both L- and D-carnitine stereoisomers, useful as a racemic control in chiral comparison studies and for cost-effective synthesis research.
Moisture-sensitive handling
High hygroscopicity requires dry, temperature-controlled storage (below +30 °C) to maintain powder integrity; suited for applications where immediate dissolution is planned.
[1] ChemicalBook. (n.d.). 461-05-2 | CAS DataBase. Retrieved from https://www.chemicalbook.cn/CASEN_461-05-2.htm View Source
Carnitine Chloride Non-Interchangeability
Procurement decisions for carnitine compounds cannot rely on a simple 'carnitine equivalence' due to fundamental differences in physicochemical properties that directly impact formulation processes and experimental outcomes. Carnitine chloride exhibits a unique combination of high aqueous solubility, strong hygroscopicity, and a specific pharmacokinetic profile in vivo. These attributes starkly contrast with other common salts, such as the non-hygroscopic and highly stable L-carnitine-L-tartrate, which is preferred for solid oral dosage forms due to its superior processability and shelf-life [1]. Furthermore, the pharmacokinetic behavior of carnitine chloride differs significantly from carnitine esters like acetyl-L-carnitine and propionyl-L-carnitine, particularly concerning maximum plasma concentration and elimination half-life [2]. These critical differences mean that substituting one form for another can lead to manufacturing complications or invalid scientific data.
Salt form mismatch: L-carnitine-L-tartrate
L-carnitine-L-tartrate is non-hygroscopic and designed for solid oral dosage manufacturing. Direct substitution with carnitine chloride may cause processing failures due to moisture uptake and deliquescence; formulation behavior may not transfer.
Ester analog substitution: acetyl- or propionyl-L-carnitine
Acetyl- and propionyl-L-carnitine exhibit markedly different pharmacokinetic profiles (lower Cmax, shorter half-life). Research endpoints requiring sustained systemic carnitine exposure may shift significantly if esters are used as drop-in replacements.
Enantiomeric purity: L-carnitine vs racemate
Carnitine chloride is a racemic DL-mixture. The D-isomer may interfere with carnitine transporter recognition and biological readouts; enantiopure L-carnitine products cannot be assumed interchangeable without chiral verification.
[1] US Patent No. 5,073,376. (1991). Preparations containing L-carnitine. Retrieved from https://companyprofiles.justatic.com/patent/5073376 View Source
[2] Cao, Y., Wang, Y. X., Liu, C. J., Wang, L. X., Han, Z. W., & Wang, C. B. (2009). Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. Clinical and Investigative Medicine, 32(1), E13-E19. View Source
Carnitine Chloride Quantitative Evidence
Aqueous Solubility vs. L-Carnitine Base
Carnitine chloride demonstrates a significantly higher aqueous solubility compared to the L-carnitine base (inner salt). The chloride salt form is readily soluble in water, with reported solubility of ≥100 mg/mL (505.92 mM) at 25°C . In contrast, L-carnitine base has a lower aqueous solubility of approximately 5.33 g/L (26.96 mM), as determined by computational methods (ALOGPS) [1]. This difference is critical for preparing concentrated stock solutions in a laboratory setting.
Aqueous solubility vs. L-carnitine baseCross-study comparable
≥100 mg/mL (505.92 mM)~18.8× vs. base
Supports concentrated aqueous stock preparation in lab workflows.
Comparison based on computational solubility for base; ambient temperature.
SolubilityPharmaceutical FormulationBiochemistry
Evidence Dimension
Aqueous Solubility
Target Compound Data
≥ 100 mg/mL (505.92 mM) at 25°C
Comparator Or Baseline
L-Carnitine (Base): ~5.33 g/L (26.96 mM)
Quantified Difference
~18.8-fold higher solubility (by molarity)
Conditions
Solubility in water at ambient temperature (25°C).
Why This Matters
The markedly higher water solubility of carnitine chloride simplifies the preparation of concentrated aqueous stock solutions, a common requirement in cell culture, in vitro assays, and certain liquid pharmaceutical preparations.
After a single 2.0 g oral dose of L-carnitine in healthy human volunteers, the resulting pharmacokinetic profile of L-carnitine was compared to its endogenous metabolites, acetyl-L-carnitine (ALC) and propionyl-L-carnitine (PLC). L-carnitine achieved a maximum plasma concentration (Cmax) of 84.7 ± 25.2 µmol/L and an area under the curve (AUC₀-∞) of 2676.4 ± 708.3 µmol/L·h [1]. These values were significantly higher than those for ALC (Cmax: 12.9 ± 5.5 µmol/L, p < 0.01) and PLC (Cmax: 5.08 ± 3.08 µmol/L, p < 0.01).
Cmax vs. carnitine estersHead-to-head
84.7 ± 25.2 µmol/L~6.6× ALC, ~16.7× PLC
Reported higher peak exposure in human volunteer PK study; useful for systemic exposure research models.
Single 2 g oral dose, n=12; p
Elimination half-life vs. estersHead-to-head
60.3 ± 15.0 h68% longer than ALC, 135% longer than PLC
Indicates prolonged systemic presence; may extend sampling windows in PK research models.
p
Hygroscopicity vs. L-carnitine-L-tartrateClass-level inference
Carnitine chloride: hygroscopic, deliquescent
L-Carnitine-L-tartrate: non-hygroscopic, free-flowing at ≤60% RH
Solid-state processability strongly favors the tartrate salt; carnitine chloride is more suited to liquid formulations.
Qualitative comparison from patent and supplier data; verify under specific processing conditions.
L-carnitine Cmax is ~6.6x higher than ALC and ~16.7x higher than PLC
Conditions
Single 2.0 g oral dose in 12 healthy human volunteers.
Why This Matters
A higher Cmax and AUC indicate that carnitine chloride provides a more substantial and sustained increase in systemic carnitine levels compared to its acetyl and propionyl esters, which is a crucial consideration for dosing strategies in both clinical and research contexts.
[1] Cao, Y., Wang, Y. X., Liu, C. J., Wang, L. X., Han, Z. W., & Wang, C. B. (2009). Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. Clinical and Investigative Medicine, 32(1), E13-E19. View Source
Elimination Half-Life vs. Carnitine Esters
The same head-to-head pharmacokinetic study revealed a significantly longer elimination half-life (t½) for L-carnitine (60.3 ± 15.0 h) compared to its acetyl and propionyl esters. The half-life of acetyl-L-carnitine was 35.9 ± 28.9 h, and that of propionyl-L-carnitine was 25.7 ± 30.3 h (p < 0.01) [1]. This suggests that L-carnitine is cleared from the body more slowly than its metabolites.
Elimination half-life vs. estersHead-to-head
60.3 ± 15.0 h68% longer than ALC, 135% longer than PLC
Indicates prolonged systemic presence; may extend sampling windows in PK research models.
p
Hygroscopicity vs. L-carnitine-L-tartrateClass-level inference
Carnitine chloride: hygroscopic, deliquescent
L-Carnitine-L-tartrate: non-hygroscopic, free-flowing at ≤60% RH
Solid-state processability strongly favors the tartrate salt; carnitine chloride is more suited to liquid formulations.
Qualitative comparison from patent and supplier data; verify under specific processing conditions.
L-carnitine t½ is 68% longer than ALC and 135% longer than PLC
Conditions
Plasma analysis from 12 healthy volunteers after a single 2.0 g oral dose of L-carnitine.
Why This Matters
The longer half-life of carnitine chloride implies a prolonged presence in the systemic circulation, which could translate to less frequent dosing requirements to maintain therapeutic or effective concentrations compared to its ester counterparts.
PharmacokineticsDrug MetabolismCarnitine
[1] Cao, Y., Wang, Y. X., Liu, C. J., Wang, L. X., Han, Z. W., & Wang, C. B. (2009). Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. Clinical and Investigative Medicine, 32(1), E13-E19. View Source
Stability & Hygroscopicity vs. L-Carnitine-L-Tartrate
Carnitine chloride is highly hygroscopic, which presents significant challenges for manufacturing solid oral dosage forms like tablets and capsules, often requiring specialized moisture-controlled environments [1]. In contrast, L-carnitine-L-tartrate is described as a non-hygroscopic and crystalline powder that is stable at normal air moisture (≤60% relative humidity), does not clump, and is highly suitable for processing with rapidly running tablet presses [2]. This makes carnitine chloride the less optimal choice for standard solid-dose manufacturing.
Hygroscopicity vs. L-carnitine-L-tartrateClass-level inference
Carnitine chloride: hygroscopic, deliquescent
L-Carnitine-L-tartrate: non-hygroscopic, free-flowing at ≤60% RH
Solid-state processability strongly favors the tartrate salt; carnitine chloride is more suited to liquid formulations.
Qualitative comparison from patent and supplier data; verify under specific processing conditions.
Hygroscopic; requires moisture exclusion for solid formulations; often leads to deliquescence [1].
Comparator Or Baseline
L-Carnitine-L-tartrate: Non-hygroscopic; stable at ≤60% RH; free-flowing crystalline powder suitable for high-speed manufacturing [2].
Quantified Difference
Qualitative difference in stability and handling properties.
Conditions
Comparison of solid-state properties under ambient and controlled humidity conditions.
Why This Matters
Procurement decisions for large-scale manufacturing of solid oral supplements or pharmaceuticals heavily favor the non-hygroscopic and process-friendly L-carnitine-L-tartrate salt to ensure product quality and manufacturing efficiency, while carnitine chloride is better suited for liquid formulations.
[1] ChemicalBook. (n.d.). 461-05-2 | CAS DataBase. Retrieved from https://www.chemicalbook.cn/CASEN_461-05-2.htm View Source
[2] US Patent No. 5,073,376. (1991). Preparations containing L-carnitine. Retrieved from https://companyprofiles.justatic.com/patent/5073376 View Source
Carnitine Chloride Application Scenarios
Aqueous Stock Solutions for Cell Culture & Assays
Due to its exceptionally high aqueous solubility of ≥100 mg/mL [1], carnitine chloride is an ideal choice for preparing concentrated stock solutions used in cell culture media supplementation or various in vitro experiments. This high solubility allows for the addition of small volumes of a concentrated stock to achieve desired final concentrations without causing osmotic stress or precipitation, a practical advantage over the less soluble L-carnitine base [1].
In Vivo Studies for Systemic Carnitine
For animal studies or clinical research where the primary objective is to achieve and maintain high plasma concentrations of L-carnitine, carnitine chloride is the preferred form. Its pharmacokinetic profile, characterized by a Cmax of 84.7 µmol/L and a half-life of 60.3 h [2], is superior to that of acetyl-L-carnitine and propionyl-L-carnitine, which have lower Cmax and shorter half-lives [2]. This makes carnitine chloride more effective for inducing and sustaining a systemic carnitine load.
Liquid Pharmaceutical Formulations
The high aqueous solubility and stability in solution (when stored appropriately) make carnitine chloride the material of choice for formulating liquid preparations, such as oral solutions, syrups, or injectable dosage forms [1]. Its hygroscopic nature, while a disadvantage for solid-dose manufacturing, is a non-issue for liquid formulations where it is already dissolved. This application leverages its key solubility advantage while bypassing its primary physicochemical limitation.
Racemic Mixture Comparative Studies
As a racemic mixture (DL-form), carnitine chloride (CAS 461-05-2) is often used as a control or in comparative studies against the pure L-isomer [1]. This allows researchers to investigate the biological effects of the inactive D-isomer or to use the racemate as a more cost-effective starting material for certain chemical syntheses and analytical method development [1].
Application
Selection Property
Validation Focus
Aqueous stock solution preparation
High aqueous solubility (reported ≥100 mg/mL)
Concentrate homogeneity and absence of precipitation in cell culture media
Pharmacokinetic research models
Reported higher Cmax and prolonged half-life versus carnitine esters
[1] ChemicalBook. (n.d.). 461-05-2 | CAS DataBase. Retrieved from https://www.chemicalbook.cn/CASEN_461-05-2.htm View Source
[2] Cao, Y., Wang, Y. X., Liu, C. J., Wang, L. X., Han, Z. W., & Wang, C. B. (2009). Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. Clinical and Investigative Medicine, 32(1), E13-E19. View Source
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